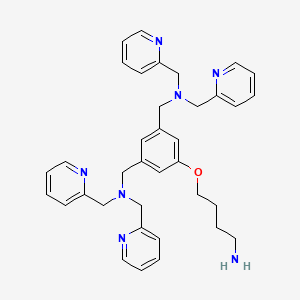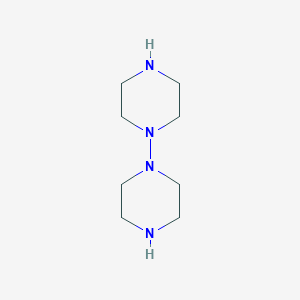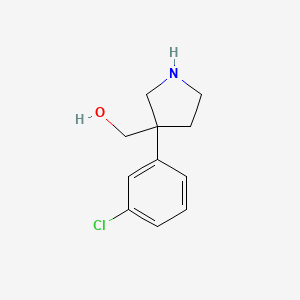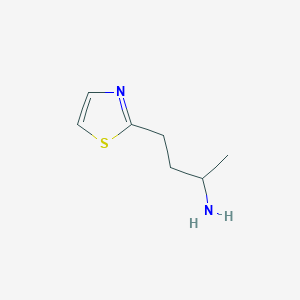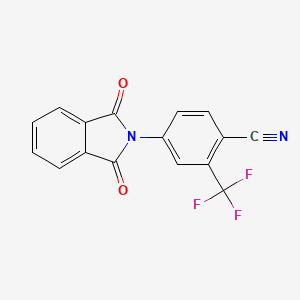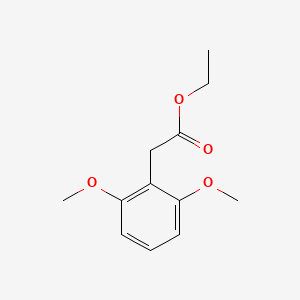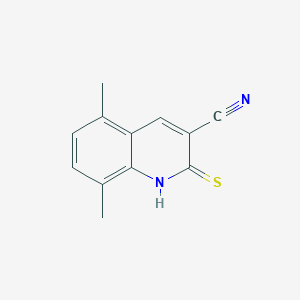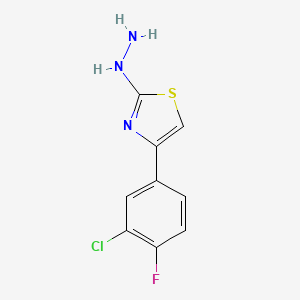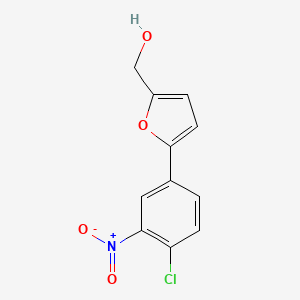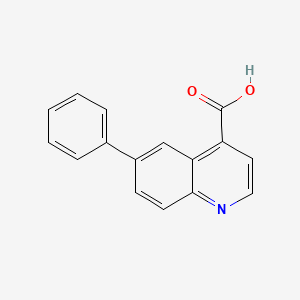
6-Phenylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 6-phénylquinoléine-4-carboxylique est un composé aromatique hétérocyclique qui a suscité un intérêt considérable en raison de ses diverses applications pharmacologiques et industrielles. Le composé se compose d'un système cyclique de quinoléine substitué par un groupe phényle en position 6 et un groupe acide carboxylique en position 4. Cette configuration structurelle confère au composé des propriétés chimiques et biologiques uniques, ce qui en fait une entité précieuse dans divers domaines de la recherche et de l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 6-phénylquinoléine-4-carboxylique peut être réalisée par plusieurs méthodes. Une approche courante consiste en la condensation de la 2-aminobenzophénone avec l'acétoacétate d'éthyle, suivie d'une cyclisation et d'une oxydation ultérieure pour obtenir le produit souhaité. Une autre méthode implique la synthèse de Friedländer, où la 2-aminobenzophénone réagit avec un composé carbonylé α,β-insaturé en conditions acides pour former le système cyclique de quinoléine .
Méthodes de production industrielle : La production industrielle de l'acide 6-phénylquinoléine-4-carboxylique implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs, tels que les métaux de transition, et d'approches de chimie verte, notamment les réactions sans solvant et la synthèse assistée par micro-ondes, sont utilisées pour améliorer l'efficacité et réduire l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 6-phénylquinoléine-4-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe acide carboxylique peut être oxydé pour former des dérivés d'acide quinoléine-4-carboxylique.
Réduction : Le composé peut être réduit pour former des dérivés d'alcool d'acide quinoléine-4-carboxylique.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle phényle, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution électrophile impliquent souvent des réactifs comme les halogènes, les agents nitrants et les agents sulfonants.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués d'acide quinoléine-4-carboxylique, qui présentent des propriétés chimiques et biologiques diverses .
4. Applications de la recherche scientifique
L'acide 6-phénylquinoléine-4-carboxylique a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Le composé sert de brique pour la synthèse de molécules organiques complexes et de composés hétérocycliques.
Biologie : Il est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 6-phénylquinoléine-4-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré que le composé inhibe les désacétylases d'histones, ce qui conduit à la modulation de l'expression génique et à l'induction de l'apoptose dans les cellules cancéreuses. De plus, il peut interagir avec des enzymes microbiennes, perturbant leur fonction et inhibant la croissance microbienne .
Composés similaires :
- Acide 2-phénylquinoléine-4-carboxylique
- Acide 4-hydroxyquinoléine-4-carboxylique
- Acide 7-chloro-6-fluoro-2-phénylquinoléine-4-carboxylique
Comparaison : L'acide 6-phénylquinoléine-4-carboxylique est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparé à l'acide 2-phénylquinoléine-4-carboxylique, le dérivé 6-phényle présente une réactivité et une activité biologique différentes. La présence de substituants supplémentaires, tels que les halogènes ou les groupes hydroxyles, dans des composés similaires peut modifier davantage leurs propriétés et leurs applications .
Applications De Recherche Scientifique
6-Phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit histone deacetylases, leading to the modulation of gene expression and induction of apoptosis in cancer cells. Additionally, it can interact with microbial enzymes, disrupting their function and inhibiting microbial growth .
Comparaison Avec Des Composés Similaires
- 2-Phenylquinoline-4-carboxylic acid
- 4-Hydroxyquinoline-4-carboxylic acid
- 7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid
Comparison: 6-Phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-phenylquinoline-4-carboxylic acid, the 6-phenyl derivative exhibits different reactivity and biological activity. The presence of additional substituents, such as halogens or hydroxyl groups, in similar compounds can further modulate their properties and applications .
Propriétés
Formule moléculaire |
C16H11NO2 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
6-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-8-9-17-15-7-6-12(10-14(13)15)11-4-2-1-3-5-11/h1-10H,(H,18,19) |
Clé InChI |
BAHAQHNXBOUTIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


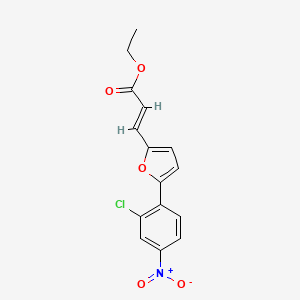
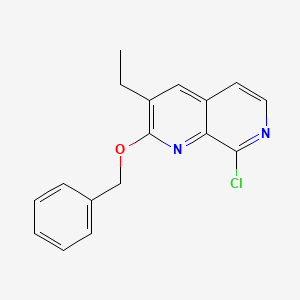
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
